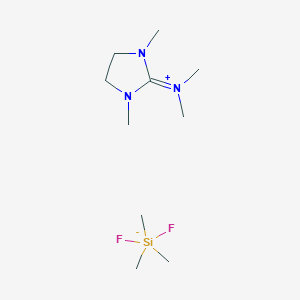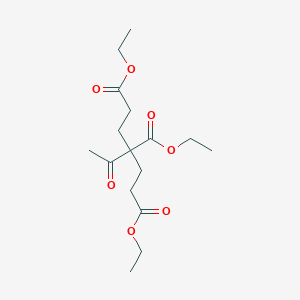
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate
Overview
Description
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate is a chemical compound with the molecular formula C10H23F2N3Si and a molecular weight of 251.39 g/mol. This compound is known for its unique structure, which includes a dimethylamino group and a trimethyldifluorosiliconate group attached to an imidazolinium ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate typically involves the reaction of 2-chloro-1,3-dimethylimidazolinium chloride with sodium azide to form 2-azido-1,3-dimethylimidazolinium chloride . This intermediate is then reacted with trimethylsilyl fluoride to yield the final product . The reaction conditions often require anhydrous solvents and inert atmosphere to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The production facilities are equipped with cleanrooms and advanced equipment to handle the chemicals safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trimethyldifluorosiliconate group.
Oxidation and Reduction Reactions: The imidazolinium ring can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium azide, trimethylsilyl fluoride, and various oxidizing and reducing agents . The reactions are typically carried out under anhydrous conditions and inert atmosphere to prevent unwanted side reactions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, nucleophilic substitution reactions can yield a variety of substituted imidazolinium compounds .
Scientific Research Applications
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of imidazolinium-based compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate involves its interaction with molecular targets through its reactive functional groups . The dimethylamino group and the trimethyldifluorosiliconate group can participate in various chemical reactions, leading to the formation of new compounds and intermediates . These interactions can affect biochemical pathways and enzyme activities, making the compound useful in research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
2-Azido-1,3-dimethylimidazolinium chloride: This compound is similar in structure but contains an azido group instead of the trimethyldifluorosiliconate group.
2-Chloro-1,3-dimethylimidazolinium chloride: Another similar compound that contains a chloro group instead of the trimethyldifluorosiliconate group.
Uniqueness
2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate is unique due to the presence of the trimethyldifluorosiliconate group, which imparts distinct chemical reactivity and properties . This makes it valuable in specific synthetic and research applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
difluoro(trimethyl)silanuide;(1,3-dimethylimidazolidin-2-ylidene)-dimethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N3.C3H9F2Si/c1-8(2)7-9(3)5-6-10(7)4;1-6(2,3,4)5/h5-6H2,1-4H3;1-3H3/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNZHVGQEFYKFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=[N+](C)C)C.C[Si-](C)(C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H25F2N3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40374353 | |
| Record name | 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
479024-67-4 | |
| Record name | 2-Dimethylamino-1,3-dimethylimidazolinium trimethyldifluorosilikonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40374353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-chloro-3-fluorophenyl)methylidene]hydroxylamine](/img/structure/B1621435.png)



![2-chloro-N-[2-(2,4-dichlorophenoxy)phenyl]acetamide](/img/structure/B1621443.png)








![Methyl 3-([[3-(trifluoromethyl)phenyl]thio]methyl)benzoate](/img/structure/B1621456.png)
